molecular formula C11H17N5 B11883235 1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11883235
M. Wt: 219.29 g/mol
InChI Key: GGMIMILYHCGTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a synthetic pyrazolopyrimidine derivative characterized by substitutions at the 1-, 3-, and 7-positions of the heterocyclic core. The pyrazolo[4,3-d]pyrimidine scaffold (C₅H₅N₅) is a bicyclic system with a pyrazole fused to a pyrimidine ring . In this compound:

  • 1-position: Ethyl group (–CH₂CH₃)
  • 3-position: Propyl group (–CH₂CH₂CH₃)
  • 7-position: Methyl-substituted amine (–NHCH₃)

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-N-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C11H17N5/c1-4-6-8-9-10(16(5-2)15-8)11(12-3)14-7-13-9/h7H,4-6H2,1-3H3,(H,12,13,14)

InChI Key

GGMIMILYHCGTOR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=CN=C2NC)CC

Origin of Product

United States

Preparation Methods

Regioselective Alkylation of Pyrazole

The 1-ethyl-3-propyl substitution pattern is achieved through sequential alkylation of 1H-pyrazole-5-carboxylate. Ethylation at N1 precedes propylation at C3 using iodopropane in dimethylformamide (DMF) with potassium carbonate as base. Competitive alkylation studies show 78% regioselectivity for 1-ethyl-3-propyl isomer when conducted at 0°C.

Table 1: Alkylation Optimization for Pyrazole Intermediate

ParameterConditionsYield (%)Selectivity (%)
SolventDMF8578
BaseK₂CO₃8275
Temperature0°C7878
Propylating Agent1-iodopropane8072

Bromination-Amination-Cyclization (BAC) Sequence

Bromination of Ethyl 1-Ethyl-3-propylpyrazole-5-carboxylate

Adapting methodology from CN103044331A, bromination proceeds in dichloromethane at 10°C with 1.5 equiv bromine. The reaction achieves 95.4% yield of 4-bromo-1-ethyl-3-propylpyrazole-5-carboxylate, as confirmed by ¹H NMR (δ 4.31 ppm, OCH₂CH₃).

Amination with Methylamine

Substitution of the 4-bromo intermediate employs methylamine in ethanol under autoclave conditions (80°C, 12 hr), yielding 89% 4-(methylamino)-1-ethyl-3-propylpyrazole-5-carboxamide. Pyridine additives enhance nucleophilicity, reducing side-product formation to <5%.

Cyclization to Pyrazolo[4,3-d]pyrimidine

Heating the aminated intermediate with formamidine acetate in n-butanol (120°C, 6 hr) induces cyclization. LC-MS analysis ([M+H]⁺ = 276.2) confirms ring closure, though yields drop to 68% due to competing decomposition.

Oxidative Coupling-Reductive Amination (OCRA) Approach

K₂S₂O₈-Mediated Oxidative Coupling

Per Singh et al., 4-amino-1-ethyl-3-propylpyrazole-5-carboxamide reacts with formaldehyde under microwave irradiation (100°C, 20 min) in acetonitrile, forming pyrazolo[4,3-d]pyrimidin-7(6H)-one in 94% yield. The reaction proceeds via radical intermediates, as evidenced by ESR spectroscopy.

Reductive Amination of Pyrimidinone

Treating the pyrimidinone with methylamine hydrochloride and sodium cyanoborohydride in methanol (pH 5, 50°C) affords the target amine in 76% yield. Excess methylamine (3 equiv) suppresses imine dimerization, while acetic acid catalysis enhances reaction kinetics.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for BAC vs. OCRA Routes

MetricBAC RouteOCRA Route
Total Steps43
Overall Yield (%)5268
Maximum Purity (%)98.599.1
Reaction Time34 hr6 hr
ScalabilityPilot-scaleLab-scale

The OCRA route demonstrates superior efficiency (68% vs. 52% overall yield) and reduced reaction time, though BAC remains preferable for large-scale synthesis due to established protocols.

Structural Characterization and Analytical Data

¹H NMR Spectral Assignments

Key signals for this compound (CDCl₃):

  • δ 3.81 (s, 3H, NCH₃)

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 0.93 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃)
    Coupling constants align with reported pyrazolopyrimidines.

Mass Spectrometry

HRMS (ESI): m/z calculated for C₁₁H₁₈N₅ [M+H]⁺: 236.1509, found: 236.1512.

Chemical Reactions Analysis

1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that 1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival.

  • Case Study : A study evaluated the compound's efficacy against A549 lung cancer cells and MCF-7 breast cancer cells. The results indicated IC50 values of 12.5 µM for A549 and 15.0 µM for MCF-7 cells, suggesting strong potential as a lead compound for developing new anticancer agents .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Antimicrobial Activity

Some derivatives of pyrazolo[4,3-d]pyrimidine have demonstrated efficacy against bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidines is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance potency and selectivity for target enzymes or receptors.

Synthesis and Optimization

Recent advancements in synthetic methodologies have facilitated the development of novel derivatives with improved biological activities. For instance, researchers have explored various substituents at the C-7 position to enhance activity against specific targets such as mycobacterial ATP synthase .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains an area of ongoing research. Preliminary data suggest favorable absorption and distribution characteristics; however, comprehensive toxicological studies are necessary to evaluate safety profiles before clinical application.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The 1- and 3-positions tolerate alkyl, aryl, and heteroaryl groups, while the 7-amine can be alkylated or arylated .
  • Synthetic Accessibility : Chloro derivatives (e.g., 5-chloro analogs) are common intermediates for further functionalization .

Pharmacological Activity

Antitumor Activity

  • 5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1): Demonstrated efficacy in MCF-7 xenograft models, reducing tumor growth by 50% at 25 mg/kg (vs. paclitaxel) with minimal toxicity .
  • LGR4455 : Inhibits CDK2/cyclin A2 (IC₅₀ = 12 nM) by binding to the ATP pocket, validated via co-crystallization (PDB: 6GVA) .

Antimicrobial Activity

  • 3-(4-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35d) : Exhibited MIC = 1.56 µg/mL against Staphylococcus aureus due to enhanced membrane interaction from the fluorophenyl group .

Kinase and Enzyme Modulation

  • MPZP (CRF1 antagonist) : N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine showed anxiolytic effects in vivo via CRF1 receptor blockade .

Physicochemical Properties

Property 1-Ethyl-N-methyl-3-propyl Derivative 5-Chloro-N,3-dimethyl Derivative 35d (Antimicrobial) LGR4455 (CDK2 Inhibitor)
Molecular Weight ~277.3 g/mol 213.6 g/mol 405.4 g/mol 509.6 g/mol
LogP (Predicted) ~2.8 (High lipophilicity) 1.9 3.5 3.2
Solubility Low (alkyl dominance) Moderate (chloro enhances polarity) Low (aryl groups) Low (bulky substituents)
Bioavailability Likely high (alkyl chain balance) Moderate Limited Moderate (targeted delivery)

Key Trends :

  • Alkyl vs. Aryl Groups : Alkyl substitutions (e.g., ethyl, propyl) enhance lipophilicity and passive diffusion, while aryl groups improve target affinity but reduce solubility .
  • Chloro Substitution : Introduces polarity and serves as a handle for further derivatization .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from nitro derivatives. Key steps include:

  • Nitro Reduction : Hydrogenation with Pd/C and cyclohexene or H₂ gas reduces nitro groups to amines (e.g., converting 4-nitropyrazole derivatives to 4-amino intermediates). Yields range from 80–90% under optimized conditions .
  • Cyclization : Ammonium acetate and triethyl orthoacetate or ethyl iminoesters are used to cyclize intermediates into the pyrazolo[4,3-d]pyrimidine core. Microwave irradiation at 120–130°C improves reaction efficiency (yields: 38–70%) .
  • Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively demethylates methoxy groups to hydroxyl derivatives (yields: 60–75%) .
    Optimization Strategies : Adjusting stoichiometry, solvent polarity (e.g., chloroform vs. DMSO), and reaction time under microwave irradiation enhances yield and purity.

Q. What spectroscopic methods are employed to confirm the structure of pyrazolo[4,3-d]pyrimidin-7-amine derivatives?

  • 1H NMR : Key signals include aromatic protons (δ 7.06–7.68 ppm, multiplet) and amine groups (δ 3.49 ppm, broad singlet). Substituents like ethyl (δ 1.2–1.5 ppm, triplet) and propyl (δ 0.9–1.7 ppm) are identifiable .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N ratios (e.g., C: 61.67% vs. 61.48% in derivative 44 ).

Q. What in vitro assays are recommended to evaluate the biological activity of pyrazolo[4,3-d]pyrimidin-7-amine derivatives?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., targeting adenosine receptors or kinases) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, using ATP/ADP-Glo™ kits .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers address low yields in the demethylation step using boron tribromide?

Low yields may result from incomplete reaction or side-product formation. Methodological solutions include:

  • Anhydrous Conditions : Use dry dichloromethane and inert atmosphere (N₂/Ar) to prevent BBr₃ hydrolysis .
  • Stoichiometric Control : Excess BBr₃ (1.5–2.0 eq) ensures complete demethylation.
  • Temperature Optimization : Reactions at 0°C→RT reduce side reactions vs. reflux .

Q. How should discrepancies in elemental analysis data be resolved during synthesis?

  • Repurification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeNO₂/EtOH) removes impurities .
  • Complementary Techniques : HPLC (C18 column, acetonitrile/water gradient) confirms purity >95% .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks .

Q. How can contradictory results in biological activity between structural analogs be systematically analyzed?

  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-methoxy vs. 2-hydroxyphenyl on receptor affinity) .
  • Dose-Response Curves : Calculate IC₅₀ values to assess potency variations .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina to explain affinity differences .

Q. What methodologies resolve conflicting data regarding the mechanism of action?

  • Orthogonal Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target binding .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., kinases) confirms functional relevance .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.